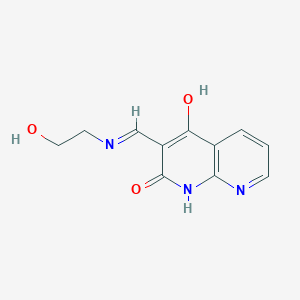
ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosin, reaction products with acrylic acid, hydrogenated is a modified form of rosin, a natural resin obtained from pine trees. This compound is synthesized by reacting rosin with acrylic acid, followed by hydrogenation. The resulting product exhibits enhanced stability and improved properties, making it suitable for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of rosin, reaction products with acrylic acid, hydrogenated involves a two-step process:
Diels-Alder Reaction: Rosin is reacted with acrylic acid in a Diels-Alder reaction to form acrylic rosin.
Hydrogenation: The acrylic rosin is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
In industrial settings, the production of hydrogenated acrylic rosin follows similar steps but on a larger scale. The process involves the use of high-activity catalysts and optimized reaction conditions to ensure high yield and quality of the final product .
化学反应分析
Types of Reactions
Rosin, reaction products with acrylic acid, hydrogenated undergoes various chemical reactions, including:
Hydrogenation: As mentioned, the hydrogenation of acrylic rosin is a key reaction in its synthesis.
Substitution: It can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas, temperature of 180°C, and pressure of 5 MPa.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Hydrogenation: Hydrogenated acrylic rosin.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Rosin, reaction products with acrylic acid, hydrogenated has a wide range of scientific research applications:
作用机制
The mechanism of action of rosin, reaction products with acrylic acid, hydrogenated involves its interaction with various molecular targets and pathways:
Catalytic Hydrogenation: The palladium catalyst facilitates the addition of hydrogen atoms to the double bonds in the acrylic rosin, converting them to single bonds.
Stabilization: The hydrogenation process enhances the stability of the compound by reducing its susceptibility to oxidation and other degradation reactions.
相似化合物的比较
Similar Compounds
Hydrogenated Rosin: Similar in terms of hydrogenation but lacks the acrylic acid modification.
Acrylic Rosin: Contains acrylic acid modification but is not hydrogenated.
Rosin Esters: Modified rosin compounds with ester functional groups.
Uniqueness
Rosin, reaction products with acrylic acid, hydrogenated is unique due to its combination of acrylic acid modification and hydrogenation. This dual modification imparts enhanced stability, improved performance, and a broader range of applications compared to other similar compounds .
属性
CAS 编号 |
144413-22-9 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)

